molecular formula C15H17F3N2O4 B2425535 Benzyl (2-oxo-2-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethyl)carbamate CAS No. 2034401-23-3

Benzyl (2-oxo-2-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethyl)carbamate

Cat. No.: B2425535
CAS No.: 2034401-23-3
M. Wt: 346.306
InChI Key: RGUQVLSVTCIEAF-UHFFFAOYSA-N
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Description

Benzyl (2-oxo-2-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethyl)carbamate is a synthetic organic compound characterized by its unique structure, which includes a trifluoroethoxy group and an azetidine ring

Preparation Methods

The synthesis of Benzyl (2-oxo-2-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethyl)carbamate typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Benzyl (2-oxo-2-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethyl)carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl group to an alcohol.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures to ensure the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used but often include derivatives with modified functional groups.

Scientific Research Applications

Benzyl (2-oxo-2-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzyl (2-oxo-2-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethyl)carbamate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The trifluoroethoxy group and azetidine ring play crucial roles in enhancing the compound’s binding affinity and specificity towards these targets .

Comparison with Similar Compounds

When compared to similar compounds, Benzyl (2-oxo-2-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethyl)carbamate stands out due to its unique structural features. Similar compounds include:

Properties

IUPAC Name

benzyl N-[2-oxo-2-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F3N2O4/c16-15(17,18)10-24-12-7-20(8-12)13(21)6-19-14(22)23-9-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGUQVLSVTCIEAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CNC(=O)OCC2=CC=CC=C2)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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